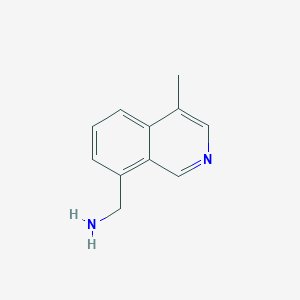
(4-Methylisoquinolin-8-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylisoquinolin-8-yl)methanamine is a chemical compound with the molecular formula C11H12N2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylisoquinolin-8-yl)methanamine typically involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst. This method, pioneered by Takemoto, involves nucleophilic addition and cyclization . Another approach includes the Pomeranz-Fritsch method, which uses aromatic aldehydes and aminoacetal as initial compounds, producing isoquinolines by cyclization under acidic conditions .
Industrial Production Methods: Industrial production methods for isoquinoline derivatives often involve the use of metal catalysts to enhance reaction efficiency and yield. The use of environmentally friendly processes, such as catalyst-free reactions in water, has also been explored to reduce the environmental impact of these syntheses .
Chemical Reactions Analysis
Types of Reactions: (4-Methylisoquinolin-8-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions, such as bromination, to form 4-bromo-isoquinoline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Bromine in nitrobenzene is used for bromination reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: 4-Bromo-isoquinoline.
Scientific Research Applications
(4-Methylisoquinolin-8-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Methylisoquinolin-8-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
(1-Methylisoquinolin-8-yl)methanamine: Another isoquinoline derivative with similar biological activities.
3-Hydroxy-1-(7-hydroxy-6-methylisoquinolin-1-yl)propan-1-one: An isoquinoline alkaloid with anti-tobacco mosaic virus activity.
Uniqueness: (4-Methylisoquinolin-8-yl)methanamine is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying its biological effects .
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
(4-methylisoquinolin-8-yl)methanamine |
InChI |
InChI=1S/C11H12N2/c1-8-6-13-7-11-9(5-12)3-2-4-10(8)11/h2-4,6-7H,5,12H2,1H3 |
InChI Key |
WULGSYOUEUKRRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=C(C=CC=C12)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















